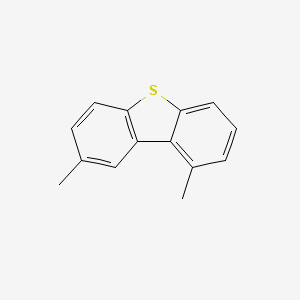

1,8-Dimethyldibenzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

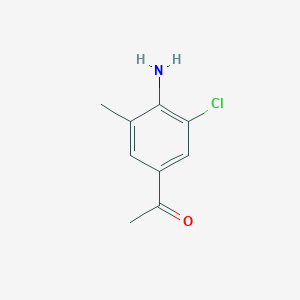

1,8-Dimethyldibenzothiophene is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 8 positions. This compound is a derivative of dibenzothiophene and is known for its significance in petroleum geochemistry and environmental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dimethyldibenzothiophene can be synthesized through various methods, including the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride . Another method involves the thermal simulation of 3,3’-dimethylbiphenyl and sulfur in closed gold tubes at high temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves hydrodesulfurization (HDS) processes, where sulfur compounds are removed from petroleum fractions using catalysts such as Ni-Mo-Mo supported by Al2O3-CeO2 materials .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Reduction: Reduction with lithium results in the scission of one C-S bond.

Substitution: It undergoes aromatic substitution reactions, particularly at the para position to the sulfide.

Common Reagents and Conditions

Oxidation: Molecular oxygen, Anderson-type catalysts, and solvents like acetonitrile.

Reduction: Lithium and other reducing agents.

Substitution: Various electrophiles and nucleophiles under suitable conditions.

Major Products Formed

Oxidation: Sulfones.

Reduction: Partially reduced thiophenes.

Substitution: Substituted dibenzothiophenes.

Scientific Research Applications

1,8-Dimethyldibenzothiophene has several scientific research applications:

Petroleum Geochemistry: It serves as a molecular marker for determining the origin, depositional environments, and thermal maturity of crude oils and source rocks.

Environmental Studies: Used in studies related to the desulfurization of fuels and the removal of sulfur compounds from petroleum products.

Catalysis: Employed in the development and testing of new catalysts for hydrodesulfurization processes.

Mechanism of Action

The mechanism of action of 1,8-Dimethyldibenzothiophene in hydrodesulfurization involves the cleavage of C-S bonds facilitated by catalysts such as Ni-Mo-Mo supported by Al2O3-CeO2 materials . The regioselectivity of thiophene formation is influenced by temperature and pressure, similar to natural geological processes .

Comparison with Similar Compounds

Similar Compounds

Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a central thiophene ring.

4,6-Dimethyldibenzothiophene: A disubstituted derivative with methyl groups at the 4 and 6 positions.

2,8-Dimethyldibenzothiophene: Another isomer with methyl groups at the 2 and 8 positions.

Uniqueness

1,8-Dimethyldibenzothiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications in geochemical and environmental studies. Its regioselectivity in reactions and its role as a molecular marker in petroleum geochemistry distinguish it from other similar compounds .

Properties

CAS No. |

31317-42-7 |

|---|---|

Molecular Formula |

C14H12S |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

1,8-dimethyldibenzothiophene |

InChI |

InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |

InChI Key |

KMPJENUWHPZRGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)

![3-bromo-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12451308.png)

![2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B12451315.png)

![N-[(1E)-[(2-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B12451322.png)

![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)

![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B12451334.png)

![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)

![N-[2-(2-cyclohexylidenehydrazinyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12451352.png)

![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)

![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)